2,4-Dichlorobiphenyl
Overview
Description
2,4-Dichlorobiphenyl, also known as PCB 8, belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .
Synthesis Analysis
The synthesis of 2,4-Dichlorobiphenyl involves several methods. One method involves the use of new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . Another method involves the preparation of a number of symmetrical and unsymmetrical polychlorobiphenyls by the Ullmann reaction .
Molecular Structure Analysis
The molecular formula of 2,4-Dichlorobiphenyl is C12H8Cl2 . Its average mass is 223.098 Da and its monoisotopic mass is 222.000305 Da .
Chemical Reactions Analysis
The bacterial isolate Pseudomonas spp. GSa and GSb have been shown to degrade 2,4’-dichlorobiphenyl through initial hydroxylation . The degradation of 2,4 Dichlorobiphenyl can occur via a meta-cleavage pathway .
Physical And Chemical Properties Analysis
2,4-Dichlorobiphenyl has a melting point of 46°C and a boiling point of 289.78°C . Its density is approximately 1.2490 g/cm³ . The compound is slightly soluble in water, with a solubility of 0.62mg/L at 25 ºC .
Scientific Research Applications
Environmental Science and Pollution Research
- Field : Environmental Science
- Application : Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400 .
- Method : The bacterium Burkholderia xenovorans LB400 was used to transform three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
- Results : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs .
Bioinformatics and Biotechnology
- Field : Bioinformatics and Biotechnology
- Application : Degradation of Poly Chlorinated Biphenyl Congeners .
- Method : The degradation of 2,4-Dichlorobiphenyl was studied using Pseudomonas isolates GSa and GSb .
- Results : The isolates showed diversity in degrading other PCB congener mix .
Analytical Chemistry
- Field : Analytical Chemistry
- Application : Use as a certified reference material (CRM) to quantify the analyte in environmental samples .
- Method : Chromatography techniques .
- Results : Accurate quantification of 2,4-Dichlorobiphenyl in environmental samples .
Bioremediation
- Field : Bioremediation
- Application : Degradation of 2,4-Dichlorobiphenyl .
- Method : The degradation of 2,4-Dichlorobiphenyl was optimized under certain conditions such as temperature, pH, rpm, and concentration .
- Results : The maximum degradation of 2,4-Dichlorobiphenyl was observed under optimized conditions .
Applied Microbiology and Biotechnology
- Field : Applied Microbiology and Biotechnology
- Application : Aerobic degradation of polychlorinated biphenyls .
- Method : The microbial degradation of polychlorinated biphenyls (PCBs) has been extensively studied in recent years. The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms .
- Results : Key enzymes, specifically biphenyl 2,3-dioxygenases, have been intensively characterized, structure/sequence relationships have been determined and enzymes optimized for PCB transformation .
Environmental Bioremediation
- Field : Environmental Bioremediation
- Application : Bioremediation of 2,4-Dichlorobiphenyl .
- Method : The degradation of 2,4-Dichlorobiphenyl was studied using Pseudomonas isolates GSa and GSb .
- Results : The isolates showed diversity in degrading other PCB congener mix .
Environmental Science and Pollution Research
- Field : Environmental Science
- Application : Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400 .
- Method : The bacterium Burkholderia xenovorans LB400 was used to transform three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
- Results : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs .
Applied Microbiology and Biotechnology
- Field : Applied Microbiology and Biotechnology
- Application : Aerobic degradation of polychlorinated biphenyls .
- Method : The microbial degradation of polychlorinated biphenyls (PCBs) has been extensively studied in recent years. The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms .
- Results : Key enzymes, specifically biphenyl 2,3-dioxygenases, have been intensively characterized, structure/sequence relationships have been determined and enzymes optimized for PCB transformation .
Analytical Chemistry
Safety And Hazards
2,4-Dichlorobiphenyl is classified as a specific target organ toxicant and is hazardous to the aquatic environment . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
The biodegradation of 2,4-Dichlorobiphenyl is a promising area of research. Recent advances in biological degradation of PCBs have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs . This provides a theoretical foundation and practical basis for using PCBs-degrading microorganisms for bioremediation .
properties
IUPAC Name |
2,4-dichloro-1-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZHZJJXPXXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040301 | |
Record name | 2,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobiphenyl | |
CAS RN |
33284-50-3 | |
Record name | 2,4-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA0I162CWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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